molecular formula C31H14NNa3O12S3 B079960 Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) CAS No. 13390-52-8

Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate)

Cat. No. B079960
CAS RN: 13390-52-8
M. Wt: 759.6 g/mol
InChI Key: XOZXHOVHPXPMBW-UHFFFAOYSA-K
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Description

Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a synthetic compound that has recently gained attention in the field of scientific research. It is a complex organic molecule with a unique structure that makes it an interesting subject of study.

Mechanism Of Action

The mechanism of action of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is not fully understood. However, it is known to interact with DNA and RNA, leading to changes in their structure and function. It can also generate reactive oxygen species, which can cause oxidative damage to cells.

Biochemical And Physiological Effects

Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, leading to their death. It can also inhibit the production of pro-inflammatory cytokines, reducing inflammation. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is its fluorescent properties, which make it a useful tool for the detection of DNA and RNA. It is also relatively easy to synthesize, making it accessible to researchers. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, its potential toxicity and side effects need to be further studied.

Future Directions

There are several future directions for the study of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate). One area of research could focus on its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another area of research could investigate its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a complex organic molecule with several potential applications in scientific research. Its fluorescent properties make it a useful tool for the detection of DNA and RNA, and its potential anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a complex process that involves several steps. The initial step is the synthesis of anthracene, which is then converted into anthraquinone. The anthraquinone is then reacted with naphthalene to form the intermediate product, which is further reacted with acridine. Finally, the product is treated with sulphuric acid to obtain Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate).

Scientific Research Applications

Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) has several applications in scientific research. It is used as a fluorescent probe for the detection of DNA and RNA. It can also be used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been studied as a potential anti-inflammatory and antioxidant agent.

properties

CAS RN

13390-52-8

Product Name

Trisodium anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate)

Molecular Formula

C31H14NNa3O12S3

Molecular Weight

759.6 g/mol

IUPAC Name

trisodium;(6,13-disulfonatooxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5,7,9,11,13,15,17(31),18,20,22,24,26,28-pentadecaen-27-yl) sulfate

InChI

InChI=1S/C31H19NO12S3.3Na/c33-45(34,35)42-29-19-6-2-1-5-15(19)16-13-14-24-26-17(9-11-22(29)25(16)26)18-10-12-23-27(28(18)32-24)31(44-47(39,40)41)21-8-4-3-7-20(21)30(23)43-46(36,37)38;;;/h1-8,10-14,25H,9H2,(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3

InChI Key

XOZXHOVHPXPMBW-UHFFFAOYSA-K

SMILES

C1C=C2C3C(=C4C=CC=CC4=C2OS(=O)(=O)[O-])C=CC5=C3C1=C6C=CC7=C(C8=CC=CC=C8C(=C7C6=N5)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1C=C2C3C(=C4C=CC=CC4=C2OS(=O)(=O)[O-])C=CC5=C3C1=C6C=CC7=C(C8=CC=CC=C8C(=C7C6=N5)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Other CAS RN

13390-52-8

Origin of Product

United States

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